RA839: A Selective, Non-covalent Activator of the Nrf2 Pathway
RA839: A Selective, Non-covalent Activator of the Nrf2 Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, orchestrating the expression of a multitude of cytoprotective genes. Its activation is a promising therapeutic strategy for a wide range of diseases characterized by oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] RA839 is a small molecule that has been identified as a selective, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction.[1][3] By binding to the Kelch domain of Keap1, RA839 disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of the Antioxidant Response Element (ARE) pathway. This document provides a comprehensive technical overview of RA839, including its mechanism of action, quantitative biochemical and cellular activity, selectivity, and preclinical in vivo efficacy, supported by detailed experimental protocols and pathway diagrams.
Mechanism of Action: Non-covalent Inhibition of the Keap1-Nrf2 Interaction
RA839 functions by directly binding to the Kelch domain of Keap1, the domain responsible for interacting with Nrf2.[1] This binding is non-covalent and reversible, offering a potential advantage over covalent inhibitors by reducing the likelihood of off-target effects and idiosyncratic toxicity.[1] X-ray co-crystallography has revealed that RA839 inserts into the central solvent channel of the Keap1 kelch domain.[1] The binding is stabilized by interactions between the naphthalene ring system of RA839 and the side chain of Arginine-415 in Keap1.[1] This steric hindrance prevents the binding of Nrf2 to Keap1, leading to the accumulation of Nrf2 in the cytoplasm, its translocation to the nucleus, and the subsequent transcription of Nrf2 target genes.
Quantitative Data Summary
The following tables summarize the key quantitative data for RA839 from various in vitro and cellular assays.
Table 1: Biochemical and Cellular Activity of RA839
| Parameter | Assay | Value | Reference |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | ~6 μM | [1][3] |
| IC50 | Fluorescence Polarization (FP) Assay | 0.14 ± 0.04 μM | [1] |
| EC50 (Nrf2 Nuclear Translocation) | U2OS Cell-based Assay | 1.2 ± 0.3 μM | [1] |
| EC500 (ARE-Luciferase Expression) | HepG2 Cell-based Assay | 49 ± 8 μM | [1] |
Table 2: In Vivo Activity of RA839 in Mice
| Parameter | Tissue | Fold Induction (RA839 vs. Vehicle) | Reference |
| GCLC mRNA Expression | Liver | ~3.5 | [1] |
| NQO1 mRNA Expression | Liver | ~2.5 | [1] |
| Note: In vivo studies were conducted with co-administration of the cytochrome P450 inhibitor, 1-aminobenzotriazole (ABT), to mitigate the high metabolic turnover of RA839.[1] |
Selectivity Profile
The selectivity of RA839 for the Nrf2 pathway has been demonstrated through genome-wide expression analysis in bone marrow-derived macrophages (BMDMs). At a concentration of 10 μM, RA839 significantly regulated 105 probe sets.[1][3] Crucially, in BMDMs derived from Nrf2 knockout mice, RA839 only regulated two genes, which were not affected in wild-type macrophages, indicating a high degree of Nrf2 dependency.[1][3] Canonical pathway mapping of the regulated genes revealed a significant activation of Nrf2-linked signaling and glutathione metabolism pathways.[1]
Experimental Protocols
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay measures the ability of RA839 to inhibit the interaction between the Keap1 Kelch domain and a fluorescently labeled peptide derived from the Nrf2 ETGE binding motif.
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Reagents:
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Human Keap1 Kelch domain (amino acids 321-609)
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Fluorescently labeled Nrf2 peptide (e.g., Alexa633-AFFAQLQLDEETGEFL)
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Assay Buffer (e.g., 60 mM sodium phosphate, 1 mM TCEP, pH 8.1)
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RA839 stock solution in DMSO
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Procedure:
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Add test compounds (RA839) in DMSO to a 384-well plate.
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Add the Keap1 Kelch domain to a final concentration of 20 nM.
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Incubate for 30 minutes at room temperature.
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Add the fluorescently labeled Nrf2 peptide to a final concentration of 50 nM.
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Incubate for a further 30 minutes at room temperature.
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Measure fluorescence polarization at excitation and emission wavelengths of 635 nm and 660 nm, respectively.
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Calculate IC50 values from the resulting dose-response curves.[1]
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Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd) and thermodynamics of the RA839-Keap1 interaction.
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Instrumentation: An isothermal titration calorimeter.
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Reagents:
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Human Keap1 Kelch domain protein (40 μM in the sample cell)
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RA839 (400 μM in the syringe)
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Binding Buffer (60 mM sodium phosphate, 1 mM TCEP, pH 8.1)
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Procedure:
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Load the Keap1 Kelch domain solution into the sample cell.
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Load the RA839 solution into the injection syringe.
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Perform a series of injections of RA839 into the sample cell while monitoring the heat change.
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Perform a blank titration of RA839 into the buffer to correct for heats of dilution.
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Fit the integrated heat data to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.[1]
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ARE-Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of RA839 to activate the Nrf2 pathway, leading to the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
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Cell Line: HepG2 cells stably transfected with an ARE-luciferase reporter construct.
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Procedure:
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Seed HepG2-ARE cells in a 96-well plate.
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Treat the cells with various concentrations of RA839 for a specified time (e.g., 24 hours).
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Lyse the cells and measure luciferase activity using a luminometer.
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Calculate the fold induction of luciferase expression relative to vehicle-treated cells.[1]
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Nrf2 Nuclear Translocation Assay
This assay measures the RA839-induced movement of Nrf2 from the cytoplasm to the nucleus.
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Cell Line: U2OS cells engineered to express a tagged Nrf2 protein (e.g., using the PathHunter U2OS Keap1-NRF2 nuclear translocation cell line).
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Procedure:
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Plate the engineered U2OS cells.
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Treat the cells with different concentrations of RA839 for a defined period (e.g., 6 hours).
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Follow the manufacturer's protocol to measure the enzyme fragment complementation signal, which is proportional to the amount of Nrf2 in the nucleus.
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Determine the EC50 for Nrf2 nuclear translocation.[1]
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Anti-inflammatory Activity: Nitric Oxide Release in Macrophages
This assay assesses the functional consequence of Nrf2 activation by RA839, specifically its ability to suppress inflammation.
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Cells: Bone marrow-derived macrophages (BMDMs).
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Procedure:
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Isolate and culture BMDMs.
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Pre-incubate the BMDMs with RA839 for 1 hour.
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Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
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After 48 hours, measure the concentration of nitric oxide (NO) in the culture supernatant using the Griess assay.
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RA839's ability to reduce LPS-induced NO release indicates its anti-inflammatory potential.[1][3]
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In Vivo Pharmacodynamic Study
This protocol evaluates the ability of RA839 to induce Nrf2 target gene expression in a living organism.
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Animal Model: Male C57/Bl6 mice.
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Reagents:
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RA839 formulated for intraperitoneal (i.p.) injection.
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1-aminobenzotriazole (ABT), a non-specific cytochrome P450 inhibitor.
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-
Procedure:
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Administer ABT (50 mg/kg) via oral gavage 1 hour prior to RA839 administration to inhibit its metabolism.
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Administer RA839 (30 mg/kg) via i.p. injection.
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Euthanize the animals 3 hours post-RA839 administration.
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Collect liver tissue for RNA isolation.
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Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Nrf2 target genes (e.g., GCLC, NQO1).[1][4]
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Conclusion
RA839 is a well-characterized, selective, and non-covalent activator of the Nrf2 pathway. Its mechanism of action, involving the direct inhibition of the Keap1-Nrf2 interaction, has been elucidated through biochemical and structural studies. The compound demonstrates potent activity in cellular assays, leading to the nuclear translocation of Nrf2 and the expression of downstream target genes. Furthermore, RA839 exhibits a high degree of Nrf2-dependent gene regulation and shows anti-inflammatory effects in vitro. While its high metabolic turnover necessitates co-administration with a P450 inhibitor for in vivo studies, RA839 serves as a valuable tool compound for investigating the biology of Nrf2 and represents a promising chemical scaffold for the development of novel therapeutics for oxidative stress-related diseases.
References
- 1. Characterization of RA839, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Characterization of RA839, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
